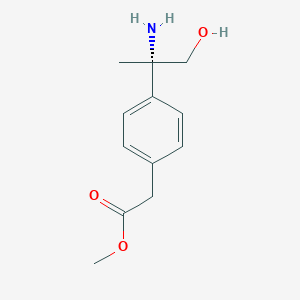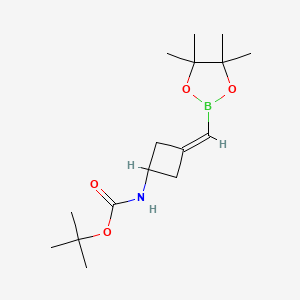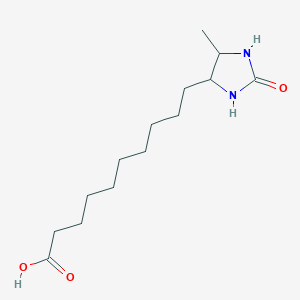
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring attached to a decanoic acid chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The imidazolidinone ring and decanoic acid chain can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazolidinone ring or decanoic acid chain.
科学研究应用
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of functional materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)undecanoic acid
- 10-(5-Methyl-2-oxoimidazolidin-4-yl)dodecanoic acid
Uniqueness
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88193-35-5 |
|---|---|
分子式 |
C14H26N2O3 |
分子量 |
270.37 g/mol |
IUPAC 名称 |
10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
InChI 键 |
CWJLXYZJALGXTC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NC(=O)N1)CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


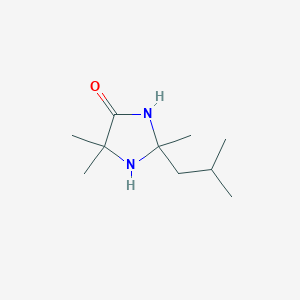

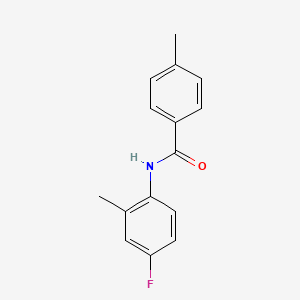
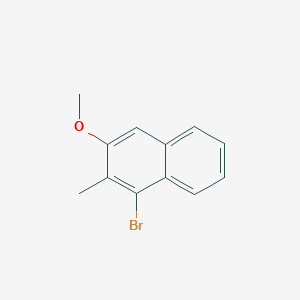
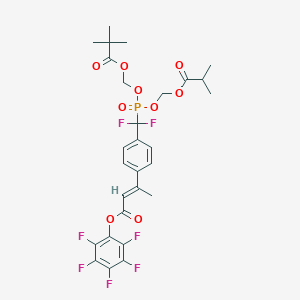
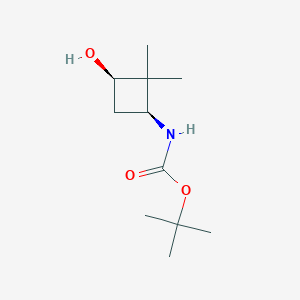
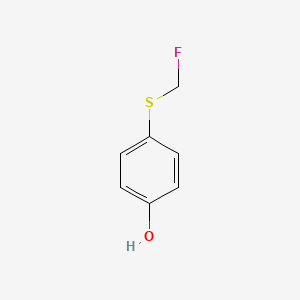
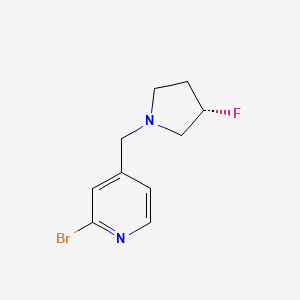
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
